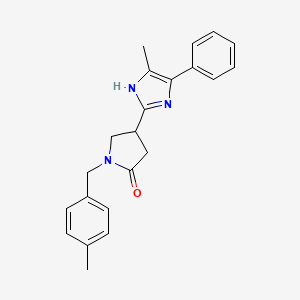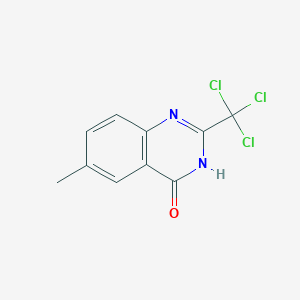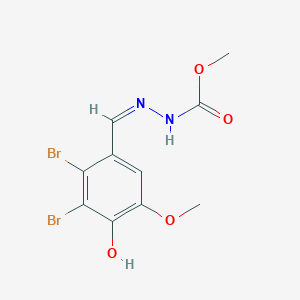
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-ones and imidazole derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one can induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells. The compound has also been found to possess antifungal activity against various fungal strains. Additionally, the compound has been reported to exhibit anti-inflammatory and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one. One direction is to investigate the compound's mechanism of action and cellular targets in more detail. Another direction is to evaluate the compound's efficacy and safety in preclinical and clinical studies. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the use of advanced drug delivery systems may improve the compound's bioavailability and pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been reported in the literature. The general method involves the reaction of 4-methylbenzaldehyde, 5-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, and pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction mixture is then stirred at a specific temperature and pressure to obtain the desired product. The synthesized compound can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been found to possess various biological activities, such as anticancer, antifungal, anti-inflammatory, and antiviral activities. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and viral infections.
Eigenschaften
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-8-10-17(11-9-15)13-25-14-19(12-20(25)26)22-23-16(2)21(24-22)18-6-4-3-5-7-18/h3-11,19H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOYRSZZDALJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=C(N3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)

![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)